ZL0420

Descripción

Role of Bromodomains in Acetyl-Lysine Recognition

A pivotal mechanism in epigenetic regulation is the post-translational modification of histone proteins. One such modification is histone acetylation, the addition of an acetyl group to lysine (B10760008) residues on the histone tails. This process is central to the control of gene transcription. nih.gov

Bromodomains are conserved protein modules, approximately 110 amino acids in length, that function as the primary "readers" of these acetyl-lysine marks. nih.govresearchgate.net By recognizing and binding to acetylated lysine residues, bromodomains anchor protein complexes to specific regions of chromatin, thereby influencing gene expression. nih.gov This interaction is a key mechanism for translating the histone code into downstream biological outcomes. researchgate.net The binding of bromodomains to acetylated histones can facilitate the recruitment of transcription factors and other regulatory proteins, leading to the activation of gene transcription. researchgate.netfrontiersin.org

The BET Protein Family: BRD2, BRD3, BRD4, and BRDT

The Bromodomain and Extra-Terminal (BET) family of proteins are key epigenetic regulators. nih.gov In mammals, this family consists of four members: BRD2, BRD3, BRD4, and the testis-specific BRDT. encyclopedia.pub These proteins are characterized by the presence of two tandem N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. frontiersin.orgnih.gov

The defining feature of BET proteins is their tandem bromodomains, which allow them to bind to acetylated lysine residues on histones and other proteins. nih.govencyclopedia.pub This binding is crucial for their role in tethering transcriptional machinery to chromatin. nih.gov The two bromodomains, BD1 and BD2, exhibit distinct binding specificities and can cooperate to recognize specific patterns of histone acetylation.

The ET domain is another conserved region that mediates protein-protein interactions, recruiting various cofactors to chromatin. nih.gov BRD4 and BRDT also possess a C-terminal domain (CTD) that is important for interacting with the positive transcription elongation factor b (P-TEFb), a key complex in regulating transcriptional elongation. encyclopedia.pub

Structurally, all BET bromodomains adopt a conserved left-handed four-helix bundle fold (αZ, αA, αB, and αC). researchgate.net The acetyl-lysine binding pocket is a deep, hydrophobic cavity formed by the loops connecting these helices. researchgate.net

Among the BET family members, BRD4 is arguably the most extensively studied. It functions as a critical epigenetic reader and a potent transcriptional coactivator. accscience.comjdpo.org BRD4 plays a fundamental role in gene expression by linking chromatin remodeling to transcriptional activation. nih.gov It achieves this by binding to acetylated histones at promoters and enhancers, thereby recruiting the transcriptional machinery to these sites. accscience.comnih.gov

A key function of BRD4 is the recruitment of the P-TEFb complex. nih.gov P-TEFb, which consists of cyclin-dependent kinase 9 (CDK9) and its regulatory partner cyclin T1, is essential for releasing paused RNA polymerase II and promoting productive transcriptional elongation. nih.govyoutube.com By recruiting P-TEFb, BRD4 facilitates the expression of a wide array of genes, including many that are crucial for cell growth, proliferation, and identity. jdpo.orgnih.gov

Recent studies have shown that ZL0420 can effectively dock into the acetyl-lysine binding pocket of BRD4, forming critical hydrogen bonds and inhibiting its function. nih.gov

In addition to its role as a reader of histone acetylation, compelling evidence has emerged demonstrating that BRD4 itself possesses intrinsic histone acetyltransferase (HAT) activity. nih.govnih.gov This discovery adds another layer of complexity to BRD4's function, suggesting it can both read and write epigenetic marks.

BRD4 has been shown to acetylate histones H3 and H4, with a pattern distinct from other known HATs. nih.govh1.co Notably, BRD4 can acetylate histone H3 at lysine 122 (H3K122ac), a residue located in the globular core of the histone octamer. nih.gov Acetylation at this site is critical for nucleosome stability, and its modification by BRD4 leads to nucleosome eviction and chromatin decompaction. nih.govnih.gov This activity allows BRD4 to actively remodel chromatin structure at its target gene loci, thereby facilitating transcriptional activation. nih.govnih.gov

BRD4 in Disease Pathogenesis: Inflammatory and Malignant Conditions

Given its central role in controlling gene expression programs related to cell cycle progression, inflammation, and oncogenesis, it is not surprising that dysregulation of BRD4 is implicated in a variety of human diseases. jdpo.orgspandidos-publications.com

Inflammatory Conditions:

BRD4 is a key regulator of inflammatory gene expression. sciencedaily.com It enhances the transcriptional activity of NF-κB, a master regulator of inflammation, by binding to its acetylated RelA subunit. nih.govfrontiersin.org This interaction promotes the expression of a wide range of pro-inflammatory cytokines and chemokines. nih.govtandfonline.com Consequently, BRD4 has been identified as a critical player in the pathogenesis of inflammatory diseases such as inflammatory bowel disease (IBD), airway inflammation, and sepsis. frontiersin.orgnih.govnih.gov The use of BRD4 inhibitors, such as this compound, has shown promise in blocking the TLR3-dependent innate immune gene program in human small airway epithelial cells. nih.gov Furthermore, in response to respiratory syncytial virus (RSV) infection, BRD4 regulates gene networks controlling cytokine expression and interferon production. frontiersin.orgnih.gov

Malignant Conditions:

BRD4 is frequently overexpressed in various cancers and plays a crucial role in driving tumorigenesis. jdpo.org It is particularly important for the expression of key oncogenes, such as MYC, by binding to super-enhancers—large clusters of enhancers that drive high-level expression of genes critical for cell identity and disease. accscience.comnih.gov The dependence of many cancers on BRD4-driven transcription has led to the concept of "oncogene addiction," making BRD4 a highly attractive therapeutic target. spandidos-publications.com Inhibition of BRD4 has been shown to be effective in preclinical models of numerous cancers, including certain types of leukemia, lymphoma, and solid tumors. nih.gov

Aberrant BRD4 Activation in Inflammatory Diseases

The dysregulation of BRD4 is increasingly recognized as a key factor in the pathology of various inflammatory diseases. acs.orgnih.gov BRD4 plays a critical role in activating inflammatory gene expression programs, particularly through its interaction with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a cornerstone of the inflammatory response. betalifesci.comnih.gov In response to inflammatory stimuli, such as those from pathogens or tissue damage, the NF-κB subunit RelA is activated and acetylated. nih.gov BRD4 binds to this acetylated RelA, an interaction that enhances the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. acs.orgnih.gov

This mechanism establishes a direct link between BRD4 and conditions driven by acute or chronic inflammation. nih.gov For instance, in airway inflammation, pathogens can trigger pattern recognition receptors like Toll-like receptor 3 (TLR3), leading to an NF-κB/BRD4-mediated inflammatory response. nih.govfrontiersin.org Studies have shown that BRD4 is required for the expression of innate immune genes in human small airway epithelial cells. nih.gov The inhibitor this compound has demonstrated potent efficacy in blocking the accumulation of neutrophils in a mouse model of acute airway inflammation induced by the viral mimic poly(I:C). medchemexpress.com Furthermore, BRD4's involvement extends to conditions like inflammatory pain, where it can promote the activation of the NLRP3 inflammasome, a key component of the innate immune system that triggers pyroptosis, a highly inflammatory form of cell death. frontiersin.org Inhibition of BRD4 has been shown to have anti-inflammatory effects by mitigating this process. frontiersin.org

BRD4 as a Therapeutic Target in Human Diseases

The integral role of BRD4 in governing the expression of genes critical for cell proliferation and inflammation makes it a compelling therapeutic target for a range of human diseases, including cancers, cardiovascular diseases, and inflammatory disorders. nih.govacs.orgnih.gov Targeting the interaction between BRD4's bromodomains and acetylated lysines with small-molecule inhibitors has emerged as a promising strategy to disrupt these pathological processes. nih.govacs.org By displacing BRD4 from chromatin, these inhibitors can effectively suppress the transcription of key disease-driving genes, such as oncogenes in cancer or pro-inflammatory cytokines in inflammatory conditions. mdpi.comacs.org

This compound is a potent and selective inhibitor of BRD4, designed through a structure-based approach. nih.govnih.gov It effectively blocks the acetyl-lysine (KAc) binding pocket of BRD4, thereby preventing its epigenetic reader function. nih.govmedchemexpress.comresearchgate.net this compound exhibits strong binding affinity for both of BRD4's bromodomains, with a notable selectivity for BRD4 over other BET family members like BRD2. nih.govselleckchem.com This selectivity is a significant focus in the development of BET inhibitors to minimize potential off-target effects. acs.org Research has shown that this compound can inhibit the TLR3-dependent innate immune gene program in cultured human small airway epithelial cells. medchemexpress.com In models of airway remodeling, this compound was found to be more potent than less selective BET inhibitors in reducing fibrosis and improving lung compliance, highlighting the potential of highly selective BRD4 inhibitors as effective therapeutic agents. nih.gov

Table 1: Inhibitory Activity of this compound against BRD4 Bromodomains

| Target | IC50 (nM) |

| BRD4 BD1 | 27 medchemexpress.comselleckchem.comadooq.com |

| BRD4 BD2 | 32 medchemexpress.comselleckchem.comadooq.com |

| IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |

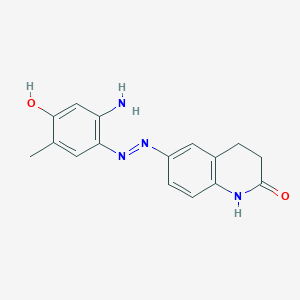

Structure

3D Structure

Propiedades

IUPAC Name |

6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMQADUROYWADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Design of Zl0420

Structure-Based Drug Design Approaches

The development of ZL0420 was heavily influenced by structure-based drug design (SBDD). nih.govgardp.orgnih.gov SBDD leverages the three-dimensional structural information of a biological target, such as the BRD4 bromodomain, to guide the design of molecules intended to bind to it. gardp.orgnih.gov This approach allows for a detailed understanding of the interactions between potential drug candidates and their target proteins, thereby facilitating the design and optimization process. nih.gov

Fragment Merging and Elaboration Strategies

Fragment-based drug design (FBDD), incorporating strategies like fragment merging and elaboration, played a role in the design pathway leading to this compound. nih.govgardp.org FBDD begins with the identification of small molecular fragments that exhibit weak binding to the target. gardp.orgopenaccessjournals.com These fragments are then grown or merged together to construct larger compounds with improved potency and selectivity. gardp.orgopenaccessjournals.com The application of fragment merging and elaboration approaches was instrumental in the design and synthesis of the molecular series from which this compound was identified. nih.gov

Computer-Aided Drug Design Methodologies

Computer-aided drug design (CADD) methodologies were integral to the design process of this compound. nih.govcriver.comnih.gov CADD utilizes computational tools and algorithms to perform virtual studies of compounds, predict their properties, and model their interactions with biological targets before experimental validation. criver.com Techniques such as molecular docking, which predicts the likely binding orientation and conformation of a compound within a target site, are part of CADD. gardp.org Docking studies using specialized software suites demonstrated that this compound could effectively dock into the BRD4 BD1 domain, exhibiting a binding mode similar to related inhibitors. google.comgoogle.com The use of CADD helps to prioritize promising compounds for synthesis and testing, contributing to a more efficient and potentially less costly drug discovery process. criver.com

Chemical Structure and Key Structural Features of this compound

This compound possesses the molecular formula C₁₆H₁₆N₄O₂ and a molecular weight of 296.32 g/mol . nih.gov Its formal IUPAC name is 6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one. nih.gov The compound's structure is characterized by distinct molecular segments, each contributing to its interaction with the target.

Substituted Amino Phenol (B47542) Moiety as Polar Head

The substituted amino phenol moiety serves as the polar head of the this compound molecule. google.comgoogle.comresearchgate.netnih.gov This part of the structure is designed to facilitate polar interactions within the binding pocket of the target protein. Research indicates that the hydroxyl group within this phenol ring directly interacts with Asn140 and forms hydrogen bonds with Tyr97, mediated by a water molecule, within the BRD4 BD1 domain. researchgate.netnih.govmedchemexpress.com

Dihydroquinolin-2(1H)-one as Binding Tail

The dihydroquinolin-2(1H)-one moiety constitutes the binding tail of this compound. google.comgoogle.comresearchgate.netnih.gov This segment is specifically designed to occupy a particular region within the target protein's binding pocket, which is essential for achieving high binding affinity and selectivity. In the context of BRD4 inhibition, this tail is intended to fit into the BRD4 BD1 domain. google.comgoogle.comresearchgate.netnih.gov The binding of this compound within the BRD4 BD1 domain involves its placement between the WPF shelf (formed by residues Trp81, Pro82, and Phe83) and residues from the ZA loop, facilitating strong interactions and contributing to its high binding affinity. researchgate.net

Molecular Docking Studies of this compound with BRD4

Binding Mode within the Acetyl-Lysine (KAc) Binding Pocket of BRD4

Docking simulations indicate that this compound is effectively accommodated within the acetyl-lysine (KAc) binding pocket of BRD4 BD1. nih.govresearchgate.netmedchemexpress.com The binding mode of this compound within this pocket is reported to be similar to that of ZL0454, another BRD4 inhibitor designed using a comparable strategy. google.comresearchgate.netnih.gov This suggests that both compounds exploit similar structural features of the binding site to exert their inhibitory effects.

Critical Hydrogen Bonding Interactions: Asn140, Tyr97, and Water Molecule Mediation

Key to the binding of this compound are specific hydrogen bonding interactions within the KAc pocket. The hydroxyl group of the phenol ring in this compound forms a direct hydrogen bond with the conserved residue Asn140. nih.govgoogle.comresearchgate.netnih.govgoogle.commdpi.commedchemexpress.com Additionally, hydrogen bonds are formed with Tyr97, mediated by a water molecule. nih.govgoogle.comresearchgate.netnih.govgoogle.commdpi.commedchemexpress.com The amino group located on the head of this compound can also engage in interactions with Asn140 via a bridging water molecule. nih.gov These interactions are crucial for anchoring the compound within the binding site.

Interactions with WPF Shelf and ZA Loop of BRD4 BD1

Beyond hydrogen bonding, this compound also engages in hydrophobic and π-π interactions with residues lining the binding pocket. The phenyl ring located on the tail portion of this compound forms a T-shape π-π interaction with Trp81. google.comresearchgate.netnih.gov The diazene (B1210634) linker region of the molecule interacts with Lys91, also mediated by water molecules. google.comresearchgate.netnih.gov These interactions, combined with the positioning of this compound, result in the molecule being effectively sandwiched by the WPF shelf (comprising Trp81, Pro82, and Phe83) and residues from the ZA loop of BRD4 BD1. google.comresearchgate.netnih.gov This comprehensive set of interactions contributes significantly to the strong binding affinity of this compound for BRD4. google.comresearchgate.netnih.gov

Comparison with Other BRD4/BET Inhibitors (e.g., JQ1, RVX-208, ZL0454)

This compound has been characterized as a potent and selective inhibitor of BRD4. It demonstrates nanomolar binding affinities for both bromodomains of BRD4, with reported IC50 values of 27 nM for BRD4 BD1 and 32 nM for BRD4 BD2. nih.govmedchemexpress.comresearchgate.net

Comparisons with other known BET inhibitors, such as JQ1 and RVX-208 (Apabetalone), highlight the selectivity of this compound. While JQ1 is generally considered a pan-BET inhibitor, and RVX-208 exhibits selectivity for the second bromodomain (BD2) with IC50 values of 87 µM for BD1 and 0.51 µM for BD2, this compound shows significant selectivity for BRD4 over other BET family members. wikipedia.orgmdpi.commedchemexpress.comcellsignal.com Specifically, this compound demonstrates 30-60-fold selectivity over BRD2 and 50-90-fold selectivity over BRD3. nih.govresearchgate.net

Research findings indicate that this compound and ZL0454 are more potent and selective than JQ1 and RVX-208 in inhibiting TLR3-dependent innate immune gene programs in human small airway epithelial cells (hSAECs). nih.govresearchgate.netmdpi.com They have also shown greater efficacy in reducing airway inflammation in murine models compared to JQ1 and RVX-208 at equivalent doses. researchgate.netmdpi.comnih.gov

The binding affinities and selectivity profiles of this compound and other inhibitors are summarized in the table below:

| Compound | Target | IC50 (BD1) | IC50 (BD2) | Selectivity vs BRD2 | Selectivity vs BRD3 |

| This compound | BRD4 | 27 nM | 32 nM | 30-60-fold | 50-90-fold |

| JQ1 | BET family | - | - | Pan-BET | Pan-BET |

| RVX-208 | BET family | 87 µM | 0.51 µM | - | - |

| ZL0454 | BRD4 | 49 nM | 32 nM | 30-60-fold | 50-90-fold |

Note: IC50 values and selectivity data are based on reported research findings. nih.govmedchemexpress.comresearchgate.netmedchemexpress.comcellsignal.com

Molecular Mechanisms of Action of Zl0420

Inhibition of BRD4 Bromodomains

BRD4, like other BET family members, contains two highly conserved N-terminal bromodomains, BD1 and BD2, which are the primary targets of ZL0420. nih.govnih.govresearchgate.net These domains are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histone tails. researchgate.netnih.gov

Binding Affinities to BRD4 BD1 and BRD4 BD2

This compound demonstrates potent binding to both bromodomains of BRD4, exhibiting nanomolar inhibitory concentrations. nih.gov Time-resolved fluorescence resonance energy transfer (TR-FRET) assays have quantified the half-maximal inhibitory concentration (IC50) of this compound. The compound shows an IC50 value of 27 nM for BRD4 BD1 and 32 nM for BRD4 BD2, indicating strong and relatively balanced inhibition of both domains. nih.govmedchemexpress.comtargetmol.comresearchgate.net

Table 1: Binding Affinities of this compound to BRD4 Bromodomains

| Bromodomain | IC50 (nM) |

|---|---|

| BRD4 BD1 | 27 nih.govmedchemexpress.comtargetmol.comresearchgate.net |

Selectivity Profile Against BRD2, BRD3, and BRDT Homologs

A key characteristic of this compound is its high selectivity for BRD4 over other BET family members, including BRD2, BRD3, and the testis-specific BRDT. nih.govnih.govacs.org This selectivity is a significant feature, as it allows for more targeted inhibition of BRD4-mediated pathways. nih.gov this compound displays a 30- to 60-fold greater selectivity for BRD4 compared to BRD2, 50- to 90-fold over BRD3, and 70- to 120-fold over BRDT. nih.govresearchgate.netnih.gov This contrasts with pan-BET inhibitors like (+)-JQ1, which show less specificity among the BET family members. nih.gov

Table 2: Selectivity Profile of this compound Against BET Homologs

| Homolog | IC50 (μM) | Approximate Fold Selectivity vs. BRD4 |

|---|---|---|

| BRD2 | 0.77 - 1.8 nih.gov | 30-60x nih.govresearchgate.netnih.gov |

| BRD3 | 2.2 - 2.5 nih.gov | 50-90x nih.govresearchgate.netnih.gov |

| BRDT | 2.8 - 3.3 nih.gov | 70-120x nih.govresearchgate.netnih.gov |

Disruption of BRD4-Acetylated Histone Interactions

The primary mechanism of this compound is the competitive inhibition of the interaction between BRD4 bromodomains and acetylated histones. nih.govnih.gov BRD4 functions as a "reader" of the histone code by recognizing and binding to acetylated lysine (KAc) residues on histone tails, a critical step in initiating gene transcription. nih.govresearchgate.net

This compound effectively docks into the KAc-binding pocket of BRD4. nih.govmedchemexpress.comtargetmol.com Molecular docking studies reveal that this compound establishes key interactions within this pocket. It forms a direct hydrogen bond with the residue Asn140 and an indirect, water-mediated hydrogen bond with Tyr97. nih.govmedchemexpress.comtargetmol.comresearchgate.net Furthermore, it engages in hydrophobic interactions with the conserved Trp-Pro-Phe (WPF) shelf of the binding domain. nih.govresearchgate.net By occupying this critical binding site, this compound physically blocks BRD4 from engaging with its natural binding partners, the acetylated lysine residues on histones H3 and H4. nih.gov This disruption prevents the recruitment of transcriptional machinery to gene promoters and enhancers, thereby inhibiting gene expression. researchgate.netnih.gov

Modulation of Gene Regulatory Networks

By inhibiting the fundamental "reader" function of BRD4, this compound effectively modulates the complex gene regulatory networks that are dependent on BRD4 activity. nih.gov These networks are crucial for a variety of cellular processes, including the rapid expression of genes in response to stimuli. nih.govweizmann.ac.ilnsf.govnih.govyoutube.com

Impact on Transcriptional Elongation

BRD4 plays a pivotal role in the control of transcriptional elongation, the process where RNA Polymerase II (Pol II) synthesizes an RNA strand from a DNA template. frontiersin.orgnih.govnih.govnorthwestern.edu After initiating transcription, Pol II often pauses near the promoter. nih.gov BRD4 facilitates the release of this paused Pol II by recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. researchgate.netnih.gov P-TEFb then phosphorylates Pol II and other factors, allowing it to transition into a productive elongation phase. nih.gov

This compound's inhibition of BRD4 prevents the effective recruitment of P-TEFb to chromatin. nih.gov This disruption of the BRD4/P-TEFb axis impairs the release of paused Pol II, thereby suppressing transcriptional elongation of BRD4-dependent genes. nih.govresearchgate.net

Regulation of BRD4 Recruitment to Latent Innate Genes

In the context of the innate immune response, transcription factors such as NF-κB are responsible for recruiting BRD4 to the promoters and enhancers of specific latent genes, such as those encoding cytokines and chemokines. nih.govnih.gov This recruitment is a critical step for the rapid transcriptional activation of these genes following stimuli like a viral infection. nih.gov The NFκB-BRD4 complex directly activates the expression of these immediate-early inflammatory genes through the process of transcriptional elongation. nih.gov

This compound has been shown to potently inhibit the TLR3-dependent innate immune gene program in human small airway epithelial cells. nih.govmedchemexpress.comtargetmol.com It effectively blocks the expression of innate immune genes such as ISG54, ISG56, IL-8, and Groβ. nih.govnih.gov This demonstrates that this compound's mechanism involves preventing BRD4 from being recruited to and activating these target genes, thereby modulating the inflammatory gene regulatory network. nih.gov

Interference with Specific Signaling Pathways

This compound's primary mechanism of action is centered on its ability to interfere with key signaling pathways integral to the expression of genes involved in inflammation and immunity.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses, and its activation is tightly regulated. nih.gov The RelA (p65) subunit of NF-κB is a key transcriptional activator in this pathway. embopress.org The interaction between BRD4 and the acetylated RelA subunit is critical for the transcriptional activation of a subset of NF-κB-responsive inflammatory genes. mdpi.comnih.gov this compound, by inhibiting BRD4, directly interferes with this axis.

The activation of NF-κB involves the translocation of the RelA subunit to the nucleus, where it binds to specific DNA sequences in the promoters of inflammatory genes. mdpi.com BRD4 is then recruited to these promoters through its interaction with acetylated RelA. nih.gov This recruitment is a crucial step for the subsequent assembly of the transcriptional machinery. The role of this compound, as a BRD4 inhibitor, is to disrupt the interaction between BRD4 and acetylated RelA. nih.gov By preventing BRD4 from binding to acetylated RelA on the chromatin, this compound effectively destabilizes the transcriptional complex at these inflammatory gene promoters, leading to a reduction in gene expression.

BRD4 plays a significant role in the activation of RNA Polymerase II (Pol II), the enzyme responsible for transcribing DNA into RNA. nih.gov It achieves this in part by recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex, which contains Cyclin-Dependent Kinase 9 (CDK9). nih.gov CDK9 then phosphorylates the C-terminal domain (CTD) of RNA Pol II at serine 2 (Ser2), a modification that is essential for the transition from transcription initiation to productive elongation. nih.govnih.gov this compound has been shown to block the formation of phospho-Ser2 CTD RNA Pol II. researchgate.net By inhibiting BRD4, this compound prevents the recruitment of P-TEFb to gene promoters, thereby inhibiting the phosphorylation and subsequent activation of RNA Polymerase II, which ultimately halts transcriptional elongation.

BRD4 possesses intrinsic histone acetyltransferase (HAT) activity, with a specific target being lysine 122 on histone H3 (H3K122). nih.gov The acetylation of H3K122, located on the lateral surface of the histone octamer, is associated with transcriptional activation. nih.govembopress.org This modification is thought to directly facilitate transcription by altering chromatin dynamics. nih.gov Research has demonstrated that this compound can effectively block the poly(I:C)-induced activation of H3K122ac. researchgate.net This indicates that this compound modulates the chromatin landscape by inhibiting the HAT activity of BRD4, thereby preventing the acetylation of H3K122 and contributing to the repression of gene transcription.

Toll-like receptor 3 (TLR3) is a pattern recognition receptor that plays a crucial role in the innate immune response to viral infections by recognizing double-stranded RNA. nih.gov Activation of TLR3 triggers a signaling cascade that leads to the expression of a variety of innate immune genes. embopress.org this compound has been shown to potently inhibit this TLR3-dependent innate immune gene program. nih.govmdpi.com

In cultured human small airway epithelial cells (hSAECs), this compound has demonstrated its efficacy in suppressing the expression of several key genes involved in the TLR3-mediated innate immune response. nih.govmdpi.com These include Interferon-Stimulated Gene 54 (ISG54), Interferon-Stimulated Gene 56 (ISG56), Interleukin-8 (IL-8), and Growth-regulated oncogene beta (Groβ). nih.govmdpi.com The inhibition of the expression of these genes by this compound occurs at submicromolar concentrations, as detailed in the table below.

| Gene | Function in Innate Immunity | This compound IC50 (µM) |

| ISG54 (IFIT2) | Antiviral activity, regulation of cell proliferation and apoptosis. nih.govmdpi.com | 0.49 - 0.86 nih.govresearchgate.net |

| ISG56 (IFIT1) | Antiviral activity, inhibits protein synthesis. nih.govmdpi.com | 0.49 - 0.86 nih.govresearchgate.net |

| IL-8 (CXCL8) | Pro-inflammatory chemokine, potent chemoattractant for neutrophils. nih.govmdpi.com | 0.49 - 0.86 nih.govresearchgate.net |

| Groβ (CXCL2) | Pro-inflammatory chemokine, involved in neutrophil recruitment. nih.gov | 0.49 - 0.86 nih.govresearchgate.net |

This downregulation of key inflammatory and antiviral genes underscores the potent anti-inflammatory and immunomodulatory properties of this compound through its targeted inhibition of the BRD4-dependent transcriptional machinery.

Wnt/β-catenin Pathway Downregulation (Indirect Association via General BRD4 Inhibition)

The inhibition of BRD4 by compounds such as this compound has been associated with the downregulation of the Wnt/β-catenin signaling pathway. This connection is primarily understood as an indirect consequence of general BRD4 inhibition rather than a direct interaction of this compound with components of the Wnt pathway.

BRD4 has been shown to play a role in maintaining the stability and activity of β-catenin, the central effector of the canonical Wnt pathway. nih.gov Research indicates that the inhibition of BRD4 can lead to a decrease in the expression of Wnt3a and β-catenin. nih.gov Mechanistically, in certain cellular contexts, BRD4 expression potentiation has been observed to increase the levels of these Wnt signaling components, while silencing BRD4 expression has the opposite effect. nih.gov

Furthermore, resistance to BET inhibitors has been linked to the activation of the Wnt/β-catenin signaling pathway, suggesting a functional interplay between the two. nih.gov In some cancer models, prolonged treatment with BRD4 inhibitors can lead to a rewiring of transcriptional circuits, making the Wnt/β-catenin pathway a primary driver of resistance. nih.gov This highlights the intricate relationship between BRD4 activity and the regulation of this critical developmental and oncogenic pathway.

Impact on AP-1 Expression and Angiogenesis (Indirect Association via General BRD4 Inhibition)

The inhibition of BRD4, a mechanism central to the action of this compound, has a notable impact on the expression of Activator Protein-1 (AP-1) and the process of angiogenesis. This effect is also considered an indirect association stemming from the general inhibition of BRD4.

Angiogenesis, the formation of new blood vessels, is a complex process that is often dysregulated in diseases such as cancer. nih.goveur.nl The BET inhibitor (+)-JQ1 has been reported to inhibit angiogenesis. nih.goveur.nl More specifically, research on the BRD4 inhibitor ZL0513 has demonstrated that inhibition of BRD4 can suppress angiogenesis by modulating the phosphorylation of key components of the AP-1 transcription factor complex. nih.goveur.nlmdpi.com

The AP-1 complex, often composed of proteins from the Jun and Fos families, is a critical regulator of gene expression in response to various stimuli, including growth factors that promote angiogenesis. nih.gov Studies have shown that inhibition of BRD4, particularly the BD1 domain, can lead to a decrease in the phosphorylation of c-jun and c-fos. nih.gov This reduction in phosphorylation inhibits the transcriptional activity of AP-1, which in turn can suppress the expression of genes essential for angiogenesis. nih.gov Therefore, by inhibiting BRD4, compounds like this compound can indirectly interfere with the AP-1 signaling cascade, leading to an anti-angiogenic effect.

Data Tables

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value |

| BRD4 BD1 | 27 nM medchemexpress.comselleckchem.comtargetmol.com |

| BRD4 BD2 | 32 nM medchemexpress.comselleckchem.comtargetmol.com |

Table 2: Effect of this compound on Gene Expression in Human Small Airway Epithelial Cells (hSAECs)

| Gene | IC50 Range (µM) |

| ISG54 | 0.49-0.86 medchemexpress.comtargetmol.com |

| ISG56 | 0.49-0.86 medchemexpress.comtargetmol.com |

| IL-8 | 0.49-0.86 medchemexpress.comtargetmol.com |

| Groβ | 0.49-0.86 medchemexpress.comtargetmol.com |

Preclinical Research on Zl0420 in Disease Models

In Vitro Efficacy Studies

In vitro studies have been crucial in characterizing the molecular and cellular effects of ZL0420, establishing its mechanism of action and its impact on specific pathological processes at the cellular level.

This compound was identified as a potent and selective inhibitor of BRD4 through structure-based drug design. nih.gov Its inhibitory activity was quantified using cell-free assays, which demonstrated its strong binding affinity to the two bromodomains of the BRD4 protein, BD1 and BD2. nih.govmedchemexpress.comselleckchem.com The compound is designed to fit into the acetyl-lysine (KAc) binding pocket of BRD4, where it forms crucial hydrogen bonds with key amino acid residues like Asn140 and Tyr97. nih.gov This targeted binding effectively disrupts the interaction between BRD4 and acetylated histones, a critical step in the transcription of specific genes. nih.gov

This compound exhibits nanomolar binding affinities for the bromodomains of BRD4 and has good selectivity over the related BRD2 homolog. nih.govselleckchem.com

| Target Bromodomain | IC₅₀ Value (nM) | Reference |

|---|---|---|

| BRD4 BD1 | 27 | nih.govmedchemexpress.comselleckchem.com |

| BRD4 BD2 | 32 | nih.govmedchemexpress.comselleckchem.com |

A key area of investigation has been the effect of this compound on airway inflammation. Research has focused on its ability to block the innate immune response triggered by Toll-like receptor 3 (TLR3). nih.gov TLR3 recognizes viral double-stranded RNA, and its activation is a critical step in the inflammatory response to respiratory viral infections. immune-system-research.com In cultured human small airway epithelial cells (hSAECs), this compound demonstrated potent, submicromolar efficacy in inhibiting the TLR3-dependent innate immune gene program. nih.govmedchemexpress.com This was tested using polyinosinic:polycytidylic acid (poly(I:C)), a synthetic viral pattern molecule that activates TLR3. nih.gov

| Inhibited Gene | Function | IC₅₀ Range (µM) | Reference |

|---|---|---|---|

| ISG54 (IFIT2) | Interferon-stimulated gene | 0.49 - 0.86 | nih.govmedchemexpress.com |

| ISG56 (IFIT1) | Interferon-stimulated gene | ||

| IL-8 (CXCL8) | Pro-inflammatory chemokine | ||

| Groβ (CXCL2) | Pro-inflammatory chemokine |

BRD4 is a key regulator of inflammatory gene expression, and its inhibition is expected to block the production of pro-inflammatory cytokines. researchgate.netresearchgate.net Research on BRD4 inhibitors has shown they can suppress a wide range of these signaling molecules. acs.org Studies involving derivatives of this compound have shown moderate inhibitory effects against Interleukin-6 (IL-6). nih.gov More broadly, potent and selective BRD4 inhibitors are known to exert robust anti-inflammatory effects by suppressing the expression of key cytokines such as IL-1, IL-6, Tumor necrosis factor-alpha (TNFα), IL-13, and Interferon-gamma (INF-γ) by blocking the BRD4/NF-κB signaling pathway. acs.org This mechanism is central to the therapeutic potential of BRD4 inhibitors in treating inflammatory diseases. nih.gov

Epithelial-mesenchymal transition (EMT) is a cellular process implicated in tissue fibrosis and remodeling, where epithelial cells acquire mesenchymal characteristics. nih.govfrontiersin.org BRD4 has been identified as a central effector of the mesenchymal transition that can result from chronic inflammation. nih.gov In vitro studies have demonstrated that this compound is highly effective at preventing these changes. In models of chronic stimulation with the TLR3 agonist poly(I:C), this compound was shown to reduce the effects on mesenchymal transition. nih.gov Specifically, treatment with this compound significantly inhibited the expression of key genes that promote a mesenchymal state while preserving an epithelial marker. nih.gov

| Gene | Role in EMT | Effect of this compound Treatment | Reference |

|---|---|---|---|

| SNAI1 (Snail) | Promotes mesenchymal state | Reduced poly(I:C)-induced increase in expression | nih.gov |

| VIM (Vimentin) | Mesenchymal marker | Reduced poly(I:C)-induced increase in expression | nih.gov |

| CDH1 (E-cadherin) | Epithelial marker (suppressed during EMT) | Attenuated poly(I:C)-induced inhibition of expression | nih.gov |

The role of BRD4 inhibitors has also been explored in the context of cardiac fibrosis, a condition characterized by the excessive proliferation of cardiac fibroblasts and deposition of extracellular matrix. nih.govmdpi.com this compound has been recognized as a BRD4-selective inhibitor in research aimed at discovering novel treatments for cardiac fibrosis. nih.gov While studies have utilized normal rat cardiac fibroblasts (NRCFs) to test the efficacy of other novel BRD4 inhibitors, specific data on the direct effects of this compound on NRCFs or normal rat cardiomyocytes (NRCMs) are not detailed in the available research. nih.govbiocompare.com

In Vivo Efficacy Studies in Animal Models

The in vitro efficacy of this compound was further validated in preclinical animal models, particularly in a murine model of TLR3-agonist-induced acute airway inflammation. nih.gov These studies provided proof-of-concept evidence for the therapeutic potential of selective BRD4 inhibition in mitigating inflammation and pathological remodeling in vivo. nih.govnih.gov

In a mouse model where airway inflammation was induced by the TLR3 agonist poly(I:C), this compound demonstrated significant therapeutic effects. nih.govnih.gov It was found to be more potent than non-selective BET inhibitors at equivalent doses. nih.govnih.gov

| Finding | Description | Reference |

|---|---|---|

| Reduced Neutrophil Accumulation | Almost completely blocked the profound accumulation of neutrophils around small and medium-sized airways induced by poly(I:C). | medchemexpress.comresearchgate.net |

| Reversed Airway Hyperresponsiveness | Significantly reversed TLR3-associated airway hyperresponsiveness. | nih.govnih.gov |

| Increased Lung Compliance | Led to an increase in lung compliance. | nih.govnih.gov |

| Reduced Weight Loss | Normalized the 20% reduction in body weight caused by repetitive poly(I:C) administration. | nih.gov |

| Inhibited Fibrosis | Potently reduced poly(I:C)-induced fibrosis as assessed by microcomputed tomography and second harmonic generation microscopy. | nih.govnih.gov |

| Suppressed EMT Gene Expression | Completely inhibited the 3.1-fold increase in murine SNAI1 expression in the lungs following poly(I:C) stimulation. | nih.gov |

TLR3-Mediated Acute Airway Inflammation Murine Model

The role of the Toll-like receptor 3 (TLR3) in recognizing viral double-stranded RNA makes it a key player in the inflammatory response to respiratory viral infections. nih.gov The synthetic double-stranded RNA analog, polyinosinic:polycytidylic acid (poly(I:C)), is a known TLR3 agonist used to induce acute airway inflammation in murine models, mimicking the effects of viral infections. nih.govspringermedicine.comresearchgate.net Research has explored the therapeutic potential of this compound, a novel and highly selective BRD4 inhibitor, in mitigating the inflammatory cascade triggered by TLR3 activation. nih.gov

In a murine model of chronic airway remodeling driven by repetitive challenges with the TLR3 agonist poly(I:C), the administration of this compound demonstrated significant effects on key markers of inflammation and disease severity. nih.gov Treatment with this compound was observed to potently reduce poly(I:C)-induced weight loss and fibrosis. nih.gov The compound's impact on lung physiology was also notable, as it was shown to reverse TLR3-associated airway hyperresponsiveness and lead to an increase in lung compliance in vivo. nih.gov At a molecular level, this compound was found to diminish the elaboration of the transforming growth factor-β (TGF-β)-induced growth program, which is a critical pathway in the development of tissue remodeling and fibrosis. nih.gov

Activation of TLR3 by poly(I:C) in the lungs leads to a significant increase in total inflammatory cells in bronchoalveolar lavage fluid (BALF), with a particular prominence of neutrophils. nih.govspringermedicine.comresearchgate.netnih.gov Studies focusing on TLR3-induced acute lung injury have shown that neutrophil infiltration is a key component of the inflammatory response. nih.gov While the direct effect of this compound on neutrophil count in BALF is not explicitly detailed in the available research, its mechanism as a BRD4 inhibitor is relevant. BRD4 is known to be involved in the activation of the RelA/NF-κB signaling pathway, which drives the production of pro-inflammatory cytokines that are crucial for neutrophil recruitment. acs.org Research on other BRD4 inhibitors has shown a reduction in neutrophil influx in inflammatory models.

No specific data table for this compound's effect on neutrophil accumulation in airway fluids is available in the reviewed literature.

The inflammatory response in the TLR3-mediated airway model is characterized by the upregulation of various pro-inflammatory cytokines and chemokines, including IL-6 and TNFα. nih.govspringermedicine.com The therapeutic action of this compound as a BRD4 inhibitor is linked to its ability to modulate the expression of these inflammatory mediators. BRD4 plays a crucial role in the transcriptional activation of inflammatory genes. By inhibiting BRD4, this compound can disrupt the formation of the BRD4 HAT activity and its complex with RelA, a key step in the NF-κB signaling pathway that leads to the production of pro-inflammatory cytokines. nih.gov

No specific data table for this compound's effect on cytokine expression in lung tissue is available in the reviewed literature.

Inflammatory Bowel Disease (IBD) Mouse Models

Inflammatory Bowel Disease (IBD) is a group of chronic inflammatory conditions of the colon and small intestine. utmb.edu Preclinical research often utilizes mouse models to investigate the pathogenesis of IBD and to evaluate potential therapeutic agents. nih.gov

The Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced colitis model is a widely used preclinical model that mimics the clinical and histological features of human ulcerative colitis. nih.govnih.gov Administration of DSS in the drinking water of mice leads to damage of the colonic epithelium, resulting in an inflammatory response. nih.gov

Based on a comprehensive review of the available scientific literature, no preclinical research data for the compound this compound in the Dextran Sulfate Sodium (DSS)-induced colitis mouse model could be located.

The Cbir1 T cell transfer colitis model is a more specialized model of IBD that focuses on the role of the adaptive immune system. nih.gov It involves the transfer of CD4+ T cells that are reactive to the commensal bacterial antigen Cbir1 flagellin (B1172586) into immunodeficient mice, leading to the development of chronic colitis. nih.gov This model is particularly useful for studying T cell-driven intestinal inflammation. nih.gov

A thorough search of the scientific literature did not yield any preclinical research data for the compound this compound in the Cbir1 T cell transfer colitis model.

Reduction of Mucosal Inflammation

In experimental models of colitis, this compound has demonstrated a significant capacity to reduce mucosal inflammation. nih.gov Administration of this compound was shown to substantially decrease the severity of inflammation in both the dextran sulfate sodium (DSS)-induced colitis model, which mimics acute epithelial injury, and the Cbir1 T cell transfer model of chronic colitis. nih.govnih.govpharmalegacy.comkoreamed.org The latter model is driven by T-cell responses to gut microbial antigens and is considered highly relevant to Crohn's disease. nih.govscience.gov The therapeutic effect of this compound points to the critical role of the epigenetic regulator BRD4 in initiating and perpetuating the inflammatory processes that characterize IBD. nih.govnih.govnih.gov

Modulation of NF-κB and BRD4 Activation Markers (e.g., NFκB/RelA translocation, phospho-Ser276 RelA formation, H3K122Ac induction) in Colon Tissue

The anti-inflammatory effects of this compound in colitis models are linked to its ability to modulate the BRD4-NF-κB signaling axis, a key pathway in the transcription of inflammatory genes. nih.gov BRD4 is understood to be essential for stabilizing the binding of the NF-κB subunit RelA to the promoters of inflammatory genes. nih.gov

Research has shown that this compound treatment effectively reduces the activation markers of this pathway in the colon tissue of mice with DSS-induced colitis. nih.gov This was demonstrated through immunofluorescence staining that revealed a decrease in several key activation events:

NF-κB/RelA translocation: this compound inhibited the movement of the RelA subunit from the cytoplasm into the nucleus, a critical step for its function as a transcription factor. nih.gov

Phospho-Ser276 RelA formation: The phosphorylation of RelA at serine 276 is a crucial post-translational modification that enhances its transcriptional activity. monash.edunih.govnih.gov Treatment with this compound led to a reduction in the formation of this phosphorylated form of RelA in the colon. nih.govnih.gov

H3K122Ac induction: BRD4 recognizes and binds to acetylated histones, including histone H3 acetylated at lysine (B10760008) 122 (H3K122Ac), to promote gene expression. nih.gov this compound was found to decrease the induction of this BRD4-specific acetylation mark in colon tissue, confirming its on-target activity in vivo. nih.gov

These findings indicate that by inhibiting BRD4, this compound disrupts the pathological activation of NF-κB-driven inflammation in the colon. nih.gov

Table 1: Effect of this compound on Markers of NF-κB and BRD4 Activation in Colon Tissue

| Activation Marker | Function | Effect of this compound Treatment | Reference |

|---|---|---|---|

| NF-κB/RelA Nuclear Translocation | Movement of NF-κB into the nucleus to activate gene transcription. | Reduced | nih.gov |

| Phospho-Ser276 RelA Formation | Enhances the transcriptional activity of RelA. | Reduced | nih.govmonash.edunih.gov |

| H3K122Ac Induction | BRD4-specific histone acetylation mark for gene activation. | Reduced | nih.gov |

Viral-Induced Airway Inflammation Models (e.g., RSV-induced)

While direct studies of this compound in Respiratory Syncytial Virus (RSV)-induced models are not extensively documented, research on related BRD4 inhibitors and viral mimics provides strong evidence for its potential therapeutic role. RSV infection is a major cause of lower respiratory tract inflammation, such as bronchiolitis, particularly in young children. researchgate.netnih.gov The inflammatory response involves the destruction of airway epithelial cells and the influx of immune cells, leading to swelling and mucus production. researchgate.netnih.gov

Studies have utilized polyinosinic:polycytidylic acid (poly(I:C)), a synthetic analog of double-stranded RNA, to mimic the innate immune response triggered by viral infections via Toll-like receptor 3 (TLR3). nih.govnih.gov In a murine model of poly(I:C)-induced acute lung inflammation, the selective BRD4 inhibitors this compound and ZL0454 were found to be highly effective. nih.govcncb.ac.cn They potently blocked the infiltration of neutrophils into the lungs and suppressed the expression of inflammatory cytokines. cncb.ac.cn Furthermore, this compound and ZL0454 demonstrated superior efficacy in inhibiting the TLR3-dependent innate immune gene program in human small airway epithelial cells compared to the well-known pan-BET inhibitor JQ1. nih.gov

In a model of chronic airway remodeling induced by repeated TLR3 challenges, this compound and ZL0454 were more effective than nonselective BET inhibitors at reducing fibrosis and reversing airway hyperresponsiveness. nih.gov These findings strongly suggest that by targeting BRD4, this compound can disrupt the key inflammatory pathways activated during viral respiratory infections, highlighting its potential as a therapeutic for conditions like RSV-induced airway inflammation. nih.govbohrium.com

Cardiac Fibrosis Models

Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart muscle, leads to increased stiffness and cardiac dysfunction and is a common feature of many cardiovascular diseases. pharmalegacy.commonash.edu While preclinical research has not yet specifically reported on the use of this compound in cardiac fibrosis models, the foundational role of its target, BRD4, in fibrotic processes is well-established, suggesting a strong therapeutic rationale. Studies have shown that broader inhibition of BRD4 can reduce fibrosis in mouse models of myocardial infarction. monash.edu

Alleviation of Fibroblast Activation

A critical event in the development of fibrosis is the activation of cardiac fibroblasts, which differentiate into myofibroblasts. nih.govmdpi.com These activated cells are the primary source of excessive extracellular matrix proteins. Research into BRD4's role in other tissues provides compelling evidence for the potential of this compound to counter this process. For instance, in models of airway remodeling, selective BRD4 inhibitors, including ZL0454 (a closely related compound to this compound), were shown to prevent myofibroblast transition. nih.gov This effect is crucial, as fibroblast activation is a convergent mechanism in fibrotic diseases across different organs. By inhibiting BRD4, this compound is hypothesized to suppress the gene programs that drive fibroblast activation and differentiation, thereby mitigating the fibrotic response in the heart.

Impact on BRD4 Downstream Target c-MYC and TGF-β1/Smad2/3 Signaling Pathway

The transforming growth factor-β1 (TGF-β1) signaling pathway is a master regulator of fibrosis. In the heart, TGF-β1 signaling through its downstream mediators Smad2 and Smad3 is a principal driver of fibroblast activation and cardiac fibrosis. mdpi.com BRD4 is implicated as a key downstream effector of this pathway. Studies in airway remodeling have shown that selective ZL inhibitors reduce the cellular changes driven by the TGF-β-induced growth program. nih.gov

Furthermore, BRD4 is a known regulator of the oncogene c-MYC, a critical downstream target that is also implicated in TGF-β-mediated effects. Inhibition of BRD4 is known to suppress the expression of c-MYC. Therefore, it is mechanistically plausible that this compound could attenuate cardiac fibrosis by acting at the convergence of these pathways: inhibiting BRD4 would disrupt the TGF-β1/Smad2/3 signaling cascade and downregulate key pro-fibrotic targets like c-MYC, thereby preventing the pathological changes that lead to heart failure. monash.edu

Table 2: Rationale for this compound in Cardiac Fibrosis Based on BRD4 Inhibition

| Mechanism | Role of BRD4 | Anticipated Effect of this compound | Reference |

|---|---|---|---|

| Fibroblast Activation | Promotes the transition of fibroblasts to pro-fibrotic myofibroblasts. | Alleviation | monash.edunih.gov |

| TGF-β1/Smad2/3 Signaling | Acts as a downstream effector of this key pro-fibrotic pathway. | Inhibition | nih.gov |

| c-MYC Expression | Regulates the transcription of the downstream target c-MYC. | Downregulation |

Studies in Cancer Models (General BRD4 Inhibition Context)

BRD4 has emerged as a significant therapeutic target in oncology due to its role as an epigenetic reader that controls the expression of key oncogenes, most notably c-MYC. mdpi.com Consequently, small molecule inhibitors of BRD4, a class to which this compound belongs, have been extensively studied in a wide range of cancer models.

Inhibition of BRD4 has shown profound efficacy against various hematological malignancies and solid tumors. cncb.ac.cnmdpi.com Preclinical studies have demonstrated that by displacing BRD4 from acetylated histones at super-enhancers and promoters, these inhibitors can effectively shut down the transcriptional programs that sustain cancer cell proliferation and survival. mdpi.com This leads to anti-tumor effects such as cell growth inhibition, induction of apoptosis, and suppression of tumor growth in xenograft models. cncb.ac.cn Cancers that have been shown to be susceptible to BRD4 inhibition in preclinical models include leukemia, lymphoma, multiple myeloma, breast cancer, lung cancer, and pancreatic cancer. cncb.ac.cnmdpi.com The broad activity of BRD4 inhibitors in these models underscores the fundamental reliance of many cancers on the transcriptional machinery regulated by BRD4.

Toxicology and Safety Assessment in Preclinical Models

The preclinical safety evaluation of any new chemical entity is a critical step in its development, aiming to identify potential toxicities and establish a preliminary safety profile before human trials. fda.govaltasciences.com

Preclinical investigations involving this compound have suggested a favorable safety profile, characterized by low toxicity in in vivo models. In a study evaluating its efficacy in a mouse model of acute airway inflammation, this compound was reported to have "low toxicity". nih.gov This finding is significant as it suggests a therapeutic window where the compound can exert its pharmacological effects without causing undue harm.

Another potent and selective BRD4 inhibitor, ZL0454, which was developed alongside this compound, also demonstrated a notable lack of toxicity in preclinical assessments. nih.gov This further supports the potential for developing BRD4 inhibitors with a good safety margin. The development of selective BRD4 inhibitors like this compound and ZL0454 was, in part, driven by the need to overcome the toxicities associated with less selective BET inhibitors. nih.gov

| Compound | Finding | Model | Reference |

|---|---|---|---|

| This compound | Demonstrated low toxicity | Mouse model of acute airway inflammation | nih.gov |

| ZL0454 | Exhibited no detectable toxicity | In vitro and in vivo models | nih.gov |

A direct comparative toxicology study between this compound and the NF-κB/IKK (Inhibitor of nuclear factor kappa-B kinase) inhibitor BMS-345541 has not been reported in the reviewed literature. However, a comparison can be drawn based on the general toxicological profiles of their respective classes of inhibitors.

The NF-κB signaling pathway is a critical regulator of a vast array of cellular processes, including immune responses, inflammation, and cell survival. researchgate.net While this makes it an attractive therapeutic target, the broad and essential functions of NF-κB also mean that its systemic inhibition can lead to significant toxicities. frontiersin.org

BMS-345541 is a selective inhibitor of the IKK complex, which is a key upstream regulator of the canonical NF-κB pathway. nih.govnih.govresearchgate.net Preclinical studies with BMS-345541 have demonstrated its efficacy in various disease models, including cancer and inflammatory conditions. nih.govoncotarget.comresearchgate.net However, some studies have also reported associated toxicities. For instance, in a mouse model of melanoma, treatment with BMS-345541 led to a dose-dependent loss of body weight, with a 14% reduction observed at the highest dose tested. nih.gov

In contrast, the development of selective BRD4 inhibitors like this compound represents a more targeted approach to modulating NF-κB-driven inflammation. By specifically targeting the interaction of BRD4 with acetylated NF-κB, these inhibitors may offer a more refined and potentially less toxic means of therapeutic intervention compared to broader NF-κB/IKK inhibition. researchgate.net The reported low toxicity of this compound in preclinical models supports this notion. nih.gov

| Compound | Target | Reported Preclinical Toxicity | Reference |

|---|---|---|---|

| This compound | BRD4 | Low toxicity in a mouse model of airway inflammation. | nih.gov |

| BMS-345541 | IKK | Dose-dependent body weight loss in a mouse melanoma model. | nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Zl0420 Analogs

Ligand-Based 3D QSAR Approaches

Ligand-based 3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed when detailed structural information about the target protein-ligand complex is limited. These methods align a series of active compounds and calculate 3D molecular fields (e.g., steric, electrostatic) to correlate variations in these fields with differences in biological activity mdpi.commdpi.com.

Comparative Molecular Field Analysis (CoMFA)

CoMFA involves calculating the steric and electrostatic fields around a set of aligned molecules using a probe atom mdpi.commdpi.com. The variations in these fields are then statistically correlated with the biological activity data (e.g., IC₅₀ values) using Partial Least Squares (PLS) regression mdpi.commdpi.com. The resulting CoMFA model provides contour maps that visually represent regions in space where specific field properties are favored or disfavored for activity researchgate.net. For BRD4 inhibitors, CoMFA studies have been performed on series of compounds, including those with quinolinone and quinazolinone scaffolds, to understand the steric and electrostatic requirements for potent inhibition mdpi.comnih.gov. A study investigating structural requirements for BRD4 inhibitors used CoMFA and CoMSIA, reporting a leave-one-out (LOO) cross-validated correlation coefficient (q²) of 0.569 for the CoMFA model with optimum number of components (ONC) = 5, standard error of estimate (SEE) = 0.102, and non-cross-validated coefficient (r²ncv) = 0.979 mdpi.com.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA extends CoMFA by incorporating additional molecular fields, typically including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, in addition to steric and electrostatic fields mdpi.commdpi.com. These fields are calculated using a Gaussian function, which provides smoother, more continuous representations compared to the discrete fields in CoMFA mdpi.com. CoMSIA models provide a more comprehensive picture of the molecular interactions important for ligand binding mdpi.com. Studies on BRD4 inhibitors have utilized CoMSIA to identify the contributions of these different fields to inhibitory activity mdpi.comnih.gov. For CoMSIA models using the MMFF94 charge method with structure-based alignment, a study reported a q² of 0.500 with ONC = 6, SEE = 0.094, F-value = 396.442, r²ncv = 0.982, and r²pred = 0.834 nih.gov. The field contributions were reported as 0.130 for steric, 0.345 for electrostatic, 0.254 for hydrophobic, 0.127 for hydrogen bond donor, and 0.144 for hydrogen bond acceptor nih.gov. This suggests that electrostatic and hydrophobic interactions play substantial roles in the CoMSIA model, while steric and electrostatic fields are important in CoMFA models nih.gov.

Structure-Based 3D QSAR Approaches

Structure-based QSAR approaches leverage the three-dimensional structure of the target protein, often obtained from X-ray crystallography or homology modeling, to guide the QSAR analysis. These methods can involve docking studies to determine plausible binding poses of ligands within the protein's active site, followed by QSAR analysis based on the protein-ligand complex mdpi.com. Structure-based alignment, derived from docking poses or co-crystal structures, is frequently used in conjunction with CoMFA and CoMSIA to build more predictive models that reflect the actual binding interactions mdpi.comnih.gov. For BRD4 inhibitors, structure-based approaches have been used to align compounds within the BRD4 bromodomain binding pocket, considering interactions with key residues like Asn140 and Tyr97, and the WPF shelf mdpi.comgoogle.comnih.gov.

Identification of Key Structural Requirements for BRD4 Inhibitory Activity

SAR and QSAR studies on ZL0420 and its analogs have identified key structural features crucial for potent BRD4 inhibitory activity. This compound is described as binding well into the acetyl-lysine (KAc) binding pocket of BRD4, forming critical hydrogen bonds with Asn140 directly and Tyr97 indirectly via a water molecule medchemexpress.comnih.govtargetmol.com. This interaction with conserved residues in the KAc binding pocket is a common feature among many BRD4 inhibitors nih.govnih.gov. The hydrophobic WPF (Trp81-Pro82-Phe83) shelf is also a crucial region for interactions google.comnih.govresearchgate.net.

A pharmacophore model for BRD4 inhibitors has been summarized as having two key aromatic rings attached with a proper linker nih.gov. Substituents or heteroatoms on the head aromatic ring are important for forming hydrogen bonds with Asn140 and Tyr97, while the tail aromatic ring and its substituents interact with the hydrophobic WPF shelf and ZA channel nih.gov.

Impact of Substituents on Potency and Selectivity

The nature and position of substituents on the core structure of this compound and its analogs significantly impact their potency and selectivity. While specific detailed data on substituent effects for a wide range of this compound analogs was not extensively available in the search results, general principles observed for BRD4 inhibitors apply. The interaction with the hydrophobic WPF shelf suggests that appropriate hydrophobic substituents on the tail aromatic ring can enhance binding affinity researchgate.netnih.gov. Similarly, substituents capable of forming hydrogen bonds with Asn140 and Tyr97 on the head aromatic ring are critical for activity nih.govnih.gov.

Studies on related BRD4 inhibitors have indicated that incorporating bulkier substituents on certain ring systems can enhance interactions with the BRD4 target researchgate.net. Achieving selectivity over other BET family proteins (BRD2, BRD3, BRDT) is also a key goal in analog design selleckchem.comnih.gov. This compound itself demonstrates good selectivity over BRD2 selleckchem.com.

Development of Novel Analogs and Derivatives of this compound

The insights gained from SAR and QSAR studies have guided the development of novel analogs and derivatives of this compound with improved properties. This compound and ZL0454 are presented as novel BRD4 inhibitors designed using computer-assisted rational structure/fragment-based drug design google.com. These compounds were identified as potent and selective BRD4 inhibitors with nanomolar binding affinities selleckchem.comnih.govmolaid.com.

The development process often involves synthesizing compounds with modifications based on QSAR predictions and SAR insights, followed by in vitro testing to evaluate their potency and selectivity google.com. Molecular docking simulations are also used to predict plausible binding modes and guide the design of new analogs mdpi.comresearchgate.net. The goal is to optimize interactions with the BRD4 binding pocket while minimizing off-target effects nih.gov.

For example, ZL0454, an analog of this compound, was also identified as a potent and selective BRD4 inhibitor, showing strong anti-inflammatory activity in vivo researchgate.netmdpi.com. Both this compound and ZL0454 have been utilized to explore the potential of selective BRD4 targeting in airway inflammation researchgate.net.

Future Directions and Therapeutic Potential of Zl0420 Research

Elucidation of BRD4 BD1 and BRD4 BD2 Specific Regulatory Mechanisms

BRD4 contains two tandem N-terminal bromodomains, BD1 and BD2, which bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby influencing gene transcription. mdpi.combocsci.com While ZL0420 inhibits both BD1 and BD2 with similar potency (IC50 values of 27 nM for BD1 and 32 nM for BD2), understanding the specific roles of each bromodomain in various disease contexts is an active area of research. medchemexpress.commedchemexpress.comcaymanchem.com

Selective inhibition of BD1 or BD2 has shown differential effects in some studies. For instance, selective BD1 inhibition has been reported to phenocopy the effects of inhibiting both bromodomains in preclinical cancer models, while BD2 inhibition may have more selective effects. pnas.org Another study identified a BRD4 BD2-selective inhibitor with high binding affinity for BRD4 BD2 and significant selectivity over BRD4 BD1 and other BET BD2 domains. acs.orgnih.gov

Although this compound is described as selective for BRD4 BD1 and BD2 over other BET family members like BRD2, BRD3, and BRDT, further research is needed to fully delineate the precise regulatory mechanisms mediated by this compound's interaction with BRD4 BD1 versus BD2 in different cellular and disease states. caymanchem.com This includes investigating how this compound's binding to each domain influences the recruitment of transcriptional machinery and the expression of specific gene sets. Studies using techniques like molecular docking have shown this compound docks into the acetyl-lysine binding pocket of BRD4, forming key hydrogen bonds. medchemexpress.comnih.gov Continued structural and functional studies are crucial to fully understand the nuances of this compound's interaction with each bromodomain and how this translates to its observed biological effects.

Investigation of this compound in Other Inflammatory Conditions

Beyond airway inflammation, where this compound has shown potent efficacy in mouse models by reducing neutrophil infiltration and cytokine expression, its potential in other inflammatory conditions is being explored. medchemexpress.comnih.govmdpi.comcaymanchem.com BRD4 is a key epigenetic regulator involved in inflammatory cytokine networks, and targeting BRD4 is considered a promising strategy for various inflammatory diseases. researchgate.net

Research suggests BRD4 plays a role in inflammatory bowel disease (IBD), and targeting BRD4 may offer effective therapeutics for IBD patients, particularly those refractory to existing treatments. researchgate.net this compound, as a BRD4 inhibitor, holds potential for investigation in IBD models. Studies have demonstrated that BRD4 inhibitors can block NFκB activation and inflammatory responses in human IBD tissues. researchgate.net

Furthermore, BRD4 is implicated in other lung diseases like chronic obstructive pulmonary disease (COPD) and its exacerbations, as well as in the inflammatory response to viral infections like SARS-CoV-2. mdpi.comresearchgate.net this compound's ability to suppress the TLR3-dependent innate immune gene program in human small airway epithelial cells suggests its potential in conditions driven by similar inflammatory pathways. medchemexpress.comnih.govcaymanchem.com Future research could involve preclinical studies evaluating this compound's efficacy in animal models of these diverse inflammatory conditions to broaden its potential therapeutic scope.

Potential for Combination Therapies

The concept of combination therapy involving BRD4 inhibitors is gaining traction, particularly in oncology, to enhance efficacy and overcome potential drug resistance. researchgate.netresearchgate.net Given BRD4's multifaceted roles in gene regulation and cellular processes, combining this compound with other therapeutic agents could offer synergistic benefits in various diseases.

In cancer research, combining BET inhibitors with other inhibitors targeting pathways such as PLK1, HDAC, CDK, and PARP1 has shown synergistic antitumor effects. researchgate.net Specifically, in gastric cancer, inhibition of BRD4 enhanced the tumor suppression effect of dasatinib. springermedizin.de While this compound's primary reported applications are in inflammation, the principles of combination therapy explored in oncology could be applicable.

For inflammatory diseases, combining this compound with existing anti-inflammatory drugs or agents targeting complementary pathways could lead to improved outcomes and potentially lower effective doses of individual components, potentially mitigating side effects. researchgate.netresearchgate.net Future studies should investigate specific drug combinations with this compound in relevant preclinical models to identify synergistic interactions and evaluate their combined therapeutic potential.

Biomarker Identification for BRD4 Inhibition

Identifying reliable biomarkers is crucial for predicting patient response to BRD4 inhibitors, monitoring treatment efficacy, and potentially stratifying patients for clinical trials. Research has focused on identifying pharmacodynamic (PD) biomarkers for BRD4/BET inhibitors.

Studies have identified several potential biomarkers. For instance, downregulation of MYC mRNA and upregulation of HEXIM1 mRNA have been evaluated as tumor PD biomarkers for BET inhibitors. aacrjournals.org More importantly, CCR2 and CD180 mRNAs have been identified as promising whole blood PD biomarkers due to their significant downregulation upon BRD4 inhibition. aacrjournals.orgnih.gov The downmodulation of CCR2 and CD180 transcripts is consistent with the anti-inflammatory effects of BRD4 compounds. aacrjournals.org

For this compound, research is needed to validate these or identify novel biomarkers that specifically correlate with its activity and therapeutic response. This could involve analyzing changes in gene expression (like MYC, HEXIM1, CCR2, and CD180), protein levels, or other cellular markers in response to this compound treatment in preclinical models and potentially in future clinical studies. Identifying such biomarkers would be invaluable for guiding the clinical development and targeted use of this compound.

Translational Research and Clinical Development Considerations

Translational research is the process of converting basic scientific discoveries into practical applications for human health, bridging the gap between laboratory research and clinical practice. nih.govleicabiosystems.comumn.edu For this compound, the promising preclinical data, particularly in models of airway inflammation, lay the groundwork for translational research and potential clinical development. medchemexpress.comnih.govmdpi.com

The path to clinical development involves several stages, including rigorous preclinical testing to assess efficacy and safety, manufacturing scale-up under Good Manufacturing Practices (GMP), and Good Laboratory Practice (GLP) toxicology studies. nih.gov While information on this compound's safety profile was excluded from this article as per instructions, successful navigation of these preclinical stages is essential before initiating human trials.

Clinical trials typically proceed through phases (Phase I, II, III) to evaluate safety, dosage, efficacy, and gather more extensive data in larger patient populations. umn.edu Given this compound's initial focus on inflammatory conditions, early clinical trials would likely target specific patient populations with diseases where BRD4 inhibition is hypothesized to be beneficial, such as severe asthma or other respiratory inflammatory conditions. mdpi.com

The identification of robust biomarkers (as discussed in section 6.4) would be critical to inform patient selection, assess target engagement in trials, and evaluate treatment response. aacrjournals.orgnih.gov Translational research for this compound will require interdisciplinary collaboration involving chemists, biologists, pharmacologists, clinicians, and regulatory experts to move from promising preclinical results to potential therapeutic application in humans. nih.govleicabiosystems.com

Q & A

Q. How should researchers design experiments to distinguish this compound's direct targets from downstream effectors?

Q. What ethical considerations apply when studying this compound in animal models of disease?

Q. Q. How can conflicting results between in vitro and in vivo this compound studies be reconciled?

- Methodological Answer : Evaluate bioavailability differences using LC-MS/MS to measure tissue concentrations. Test metabolites for activity and assess microenvironmental factors (e.g., hypoxia) in in vitro models .

Methodological Guidelines for Data Reporting

- Data Contradiction Analysis : Apply root-cause analysis (RCA) frameworks to identify experimental variables (e.g., batch-to-batch compound variability, assay conditions). Use Bland-Altman plots or Cohen’s kappa for inter-lab reproducibility assessments .

- Supplementary Materials : Include raw datasets, code for statistical analyses, and detailed synthesis protocols in machine-readable formats (e.g., .csv, .ipynb). Reference these in the main text to support transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.